L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a complex peptide composed of five amino acids: L-histidine, L-asparagine, L-tyrosine, L-tryptophan, and L-isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino groups can be modified through nucleophilic substitution reactions using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: DTT, TCEP.
Substitution: Alkylating agents like iodoacetamide.
Major Products Formed
Oxidation: Oxidized tyrosine and tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, the histidine residue can act as a proton donor or acceptor, influencing enzyme catalysis. The tryptophan residue can participate in hydrophobic interactions, stabilizing protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-
- L-Histidine, L-asparaginyl-L-tyrosyl-L-valyl-L-isoleucyl-
- L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-methionyl-
Uniqueness
L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of tryptophan and tyrosine residues allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
335197-32-5 |
---|---|
Molekularformel |
C36H45N9O8 |
Molekulargewicht |
731.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H45N9O8/c1-3-19(2)31(35(51)44-29(36(52)53)14-22-17-39-18-41-22)45-34(50)28(13-21-16-40-26-7-5-4-6-24(21)26)43-33(49)27(12-20-8-10-23(46)11-9-20)42-32(48)25(37)15-30(38)47/h4-11,16-19,25,27-29,31,40,46H,3,12-15,37H2,1-2H3,(H2,38,47)(H,39,41)(H,42,48)(H,43,49)(H,44,51)(H,45,50)(H,52,53)/t19-,25-,27-,28-,29-,31-/m0/s1 |
InChI-Schlüssel |
BWQGECRITGXIKN-OIUSUURASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.